4-chloro-9H-carbazole
Overview
Description
4-Chloro-9H-carbazole is an aromatic heterocyclic compound with the molecular formula C12H8ClN. It is a derivative of carbazole, where a chlorine atom is substituted at the fourth position of the carbazole ring. This compound is known for its significant photochemical and thermal stability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-9H-carbazole can be synthesized through several methods. One common approach involves the chlorination of 9H-carbazole using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbazole-4,9-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into 4-amino-9H-carbazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products:
Oxidation: Carbazole-4,9-diones.
Reduction: 4-Amino-9H-carbazole.
Substitution: 4-Hydroxy-9H-carbazole or 4-Amino-9H-carbazole.
Scientific Research Applications
4-Chloro-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for biologically active compounds with potential therapeutic properties.
Medicine: Derivatives of this compound are investigated for their anticancer, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of 4-chloro-9H-carbazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. The chlorine atom at the fourth position enhances the compound’s ability to interact with these targets, leading to increased biological activity .
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the chlorine substitution.
4-Bromo-9H-carbazole: Similar structure with a bromine atom instead of chlorine.
4-Fluoro-9H-carbazole: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 4-Chloro-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and its stability in oxidative conditions compared to its non-halogenated counterpart .
Properties
IUPAC Name |
4-chloro-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSXIWYKWFQBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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